Benzenesulfonamide, N-(1,2-dihydro-5-acenaphthylenyl)-

Description

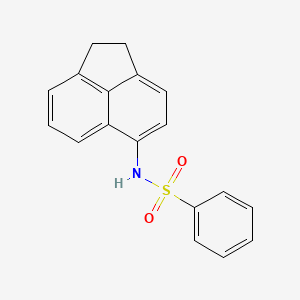

Benzenesulfonamide, N-(1,2-dihydro-5-acenaphthylenyl)- (CAS 701225-84-5), specifically identified as 2,5-dichloro-N-(1,2-dihydro-5-acenaphthylenyl)benzenesulfonamide, is a sulfonamide derivative characterized by a dichlorinated benzene ring and a dihydroacenaphthylene substituent. Its molecular formula is C₁₈H₁₃Cl₂NO₂S, with a molecular weight of 378.27 g/mol . The compound’s structure combines a sulfonamide group (-SO₂NH-) linked to a polycyclic acenaphthenyl moiety and a 2,5-dichlorophenyl group.

Properties

CAS No. |

4709-70-0 |

|---|---|

Molecular Formula |

C18H15NO2S |

Molecular Weight |

309.4 g/mol |

IUPAC Name |

N-(1,2-dihydroacenaphthylen-5-yl)benzenesulfonamide |

InChI |

InChI=1S/C18H15NO2S/c20-22(21,15-6-2-1-3-7-15)19-17-12-11-14-10-9-13-5-4-8-16(17)18(13)14/h1-8,11-12,19H,9-10H2 |

InChI Key |

HEVYWLDOYPNSRY-UHFFFAOYSA-N |

Canonical SMILES |

C1CC2=CC=C(C3=CC=CC1=C23)NS(=O)(=O)C4=CC=CC=C4 |

Origin of Product |

United States |

Biological Activity

Benzenesulfonamide derivatives have garnered significant attention in medicinal chemistry due to their diverse biological activities. This article focuses on the specific compound "Benzenesulfonamide, N-(1,2-dihydro-5-acenaphthylenyl)-", examining its biological activity, mechanisms of action, and relevant research findings.

Overview of Benzenesulfonamide Derivatives

Benzenesulfonamides are a class of compounds characterized by a sulfonamide functional group attached to a benzene ring. Their derivatives exhibit various pharmacological properties, including anti-inflammatory, antimicrobial, and cardiovascular effects. The compound in focus, N-(1,2-dihydro-5-acenaphthylenyl)-benzenesulfonamide, is hypothesized to possess unique biological activities based on its structural features.

Cardiovascular Effects

Research has indicated that certain benzenesulfonamide derivatives can influence cardiovascular parameters such as perfusion pressure and coronary resistance. A study utilized an isolated rat heart model to evaluate the effects of various benzenesulfonamides on these parameters. The results demonstrated that specific derivatives significantly decreased perfusion pressure compared to controls and other tested compounds.

Table 1: Experimental Design for Evaluating Biological Activity

| Group | Compound | Dose (nM) |

|---|---|---|

| I | Control | Krebs-Henseleit solution only |

| II | Benzenesulfonamide | 0.001 |

| III | 2,5-Dichloro-N-(4-nitro-phenyl)-benzene-sulfonamide | 0.001 |

| IV | 2-Hydrazinocarbonyl-benzenesulfonamide | 0.001 |

| V | 4-(2-Amino-ethyl)-benzenesulfonamide | 0.001 |

| VI | 4-[3-(4-Nitro-phenyl)-ureido]-benzenesulfonamide | 0.001 |

The study found that 4-(2-aminoethyl)-benzenesulfonamide notably reduced perfusion pressure in a time-dependent manner, indicating its potential as a therapeutic agent in managing cardiovascular conditions .

Anti-Inflammatory Activity

In vivo studies have shown that certain benzenesulfonamide derivatives exhibit significant anti-inflammatory properties. For instance, compounds synthesized with carboxamide functionalities demonstrated substantial inhibition of carrageenan-induced rat paw edema, with effectiveness measured at various time points (1h, 2h, and 3h) .

Table 2: Anti-Inflammatory Activity of Selected Compounds

| Compound | % Inhibition at 1h | % Inhibition at 2h | % Inhibition at 3h |

|---|---|---|---|

| Compound 4a | 94.69% | 89.66% | 87.83% |

| Compound 4c | TBD | TBD | TBD |

The mechanisms underlying the biological activity of benzenesulfonamides often involve their interaction with specific biomolecules. For example, the interaction of 4-(2-aminoethyl)-benzenesulfonamide with calcium channels was assessed using molecular docking studies. The theoretical data suggested that this compound could form complexes with amino acid residues involved in calcium channel function, leading to decreased vascular resistance and altered perfusion pressure .

Case Studies and Research Findings

Several studies have documented the biological activities of benzenesulfonamides:

- Cardiovascular Study : An isolated rat heart model was employed to demonstrate the effects of various benzenesulfonamides on coronary resistance and perfusion pressure.

- Anti-Inflammatory Evaluation : New derivatives were synthesized and tested for their ability to inhibit inflammation in vivo, showing promising results against carrageenan-induced edema.

- Antimicrobial Properties : Some derivatives also exhibited antimicrobial activity against various pathogens, suggesting their potential role in treating infections .

Scientific Research Applications

While specific applications for the compound "Benzenesulfonamide, N-(1,2-dihydro-5-acenaphthylenyl)-" are not detailed in the search results, information on benzenesulfonamide derivatives and related compounds can provide insight into potential applications.

Benzenesulfonamide Derivatives: General Applications

Benzenesulfonamide and its derivatives have various applications in scientific research, chemistry, biology, medicine, and industry .

Scientific Research Applications

- Chemistry Benzenesulfonamides are used as reagents in organic synthesis and as building blocks for more complex molecules.

- Biology They are investigated for potential biological activity, including antimicrobial and enzyme inhibition properties. Some derivatives exhibit antiviral activities .

- Medicine Benzenesulfonamides are explored for potential therapeutic applications, particularly in the development of new drugs. Some have shown promise as HIV-1 CA inhibitors .

- Industry They are utilized in the production of specialty chemicals and as intermediates in the synthesis of other compounds. They are also used in rubber production .

Potential Chemical Reactions

Based on the reactivity of benzenesulfonamides, the compound "Benzenesulfonamide, N-(1,2-dihydro-5-acenaphthylenyl)-" may undergo the following chemical reactions:

- Oxidation Oxidized derivatives of the benzene ring can be formed.

- Reduction Reduced sulfonamide derivatives can be produced.

- Substitution Various substituted sulfonamides can be created depending on the nucleophile used.

Comparison with Similar Compounds

N-(6,12-Dioxo-6,12-dihydroindolo[2,1-b]quinazolin-8-yl)benzenesulfonamide

- Structure : Features a fused indoloquinazoline core with two ketone groups at positions 6 and 12. The sulfonamide is attached to position 8 of the heterocyclic system.

- Molecular Weight: Not explicitly stated, but likely higher than 378 g/mol due to the complex heterocyclic framework.

- Key Differences: The indoloquinazoline system introduces rigidity and aromaticity, contrasting with the acenaphthenyl group in the main compound.

- Applications : Likely explored for antitumor or kinase-inhibitory activity, given the pharmacological relevance of indoloquinazoline derivatives .

2-Phenylbenzimidazole-5-sulfonic Acid (Ensulizole, CAS 27503-81-7)

- Structure : Comprises a benzimidazole ring substituted with a phenyl group at position 2 and a sulfonic acid (-SO₃H) at position 4.

- Molecular Formula : C₁₃H₁₀N₂O₃S; Molecular Weight : 274.3 g/mol .

- Key Differences :

- The sulfonic acid group confers high polarity and water solubility, unlike the sulfonamide group in the main compound.

- The benzimidazole moiety provides UV-absorbing properties, making it suitable as a sunscreen agent (e.g., Ensulizole).

- Applications : Primarily used in cosmetics as a UV filter, contrasting with the likely therapeutic or synthetic intermediate role of the main compound .

N-Hex-5-enylbenzenesulfonamide (CAS 62035-86-3)

- Structure : Contains a linear hexenyl chain (-CH₂-CH₂-CH₂-CH₂-CH=CH₂) attached to the sulfonamide nitrogen.

- Molecular Formula: Likely C₁₂H₁₇NO₂S (estimated from literature references).

- Lacks halogen atoms, resulting in lower lipophilicity compared to the dichlorophenyl group in the main compound.

- Applications: May serve as a monomer in polymer chemistry or an intermediate in organic synthesis .

Structural and Functional Comparison Table

Research Findings and Implications

- Solubility and Bioavailability : Ensulizole’s sulfonic acid group grants high water solubility, making it ideal for topical formulations, whereas the main compound’s lipophilic dichlorophenyl group may favor membrane permeability in drug design .

- Synthetic Flexibility : The hexenyl chain in N-hex-5-enylbenzenesulfonamide allows for functionalization via alkene reactions, a feature absent in the rigid acenaphthenyl or indoloquinazoline systems .

Preparation Methods

Sulfonyl Chloride Intermediate Route

One common approach to preparing benzenesulfonamide derivatives involves the formation of benzenesulfonyl chloride intermediates, which are then reacted with the amine component to yield the sulfonamide.

Step 1: Preparation of Benzenesulfonyl Chloride

Benzenesulfonic acid salts are reacted with inorganic acid chlorides such as phosgene, thionyl chloride, or phosphorus pentachloride in an inert organic solvent (e.g., chlorobenzene, toluene, methylene chloride) to form benzenesulfonyl chloride intermediates. The reaction is typically carried out at temperatures ranging from 20°C to 130°C, with 70-90°C being preferred for optimal yield. Catalytic amounts of N,N-dimethylformamide may be added to enhance the reaction.

Step 2: Amination to Form Sulfonamide

The benzenesulfonyl chloride is then reacted with the amine, in this case, 1,2-dihydro-5-acenaphthylenyl amine, under controlled conditions. Ammonia or substituted amines are passed into a solution of the sulfonyl chloride in inert solvents such as n-hexane, cyclohexane, toluene, or ethers like diethyl ether or tetrahydrofuran. This reaction is generally conducted at temperatures between 0°C and 50°C, often at room temperature, with slight excess ammonia (up to 10%) to ensure complete conversion.

-

Noble metal catalysts such as palladium on carbon or platinum on carbon may be used in catalytic hydrogenation steps if reduction of intermediates is required. Hydrogenation is performed in inert solvents like water, acetic acid, or lower alkanols at 0-50°C under 1-5 bar pressure.

Catalytic Systems for Direct Sulfonamide Formation

Alternative synthetic routes employ catalytic systems to prepare N-alkyl-substituted sulfonamides directly from sulfonamides and carboxylic esters or bromo-substituted aromatic compounds.

A ternary catalytic system involving ethyltriphenylphosphonium bromide has been reported to facilitate the reaction between sulfonamides and carboxylic esters, although this method has limitations in substrate scope and steric hindrance.

Other catalytic methods involve the reaction of acid amides with bromo-phenyl compounds to yield N-substituted sulfonamides with improved yields, though these methods may have limited industrial applicability due to raw material availability.

Hydrogenation and Functional Group Manipulation

Hydrogenation of benzenesulfonic acid salts or intermediates is a key step when preparing derivatives with reduced or modified aromatic systems. The use of palladium or platinum catalysts under mild conditions (room temperature, atmospheric pressure) in suitable solvents ensures selective reduction without damaging the sulfonamide functionality.

Summary Table of Preparation Methods

| Step | Method Description | Reagents | Conditions | Solvents | Catalysts | Notes |

|---|---|---|---|---|---|---|

| 1 | Formation of benzenesulfonyl chloride | Benzenesulfonic acid salts + Phosgene/Thionyl chloride/Phosphorus pentachloride | 20-130°C (preferably 70-90°C) | Chlorobenzene, toluene, methylene chloride | N,N-Dimethylformamide (catalytic) | Stoichiometric or slight excess acid chloride |

| 2 | Amination to sulfonamide | Benzenesulfonyl chloride + 1,2-dihydro-5-acenaphthylenyl amine or ammonia | 0-50°C (preferably room temp) | n-Hexane, cyclohexane, toluene, diethyl ether, THF | None typically required | Slight excess ammonia (up to 10%) |

| 3 | Catalytic hydrogenation (if needed) | Benzenesulfonic acid salts or intermediates + H2 | 0-50°C, 1-5 bar pressure | Water, acetic acid, methanol, ethanol | Pd/C or Pt/C | Mild conditions to preserve sulfonamide group |

| 4 | Catalytic direct sulfonamide formation | Sulfonamide + carboxylic esters or bromo-aryl compounds | Varies | Organic solvents | Ethyltriphenylphosphonium bromide catalytic system | Limited substrate scope and industrial application |

Research Findings and Considerations

The sulfonyl chloride intermediate route remains the most widely used and reliable method for preparing benzenesulfonamide derivatives, including N-(1,2-dihydro-5-acenaphthylenyl)-benzenesulfonamide, due to its straightforwardness and good yields.

Catalytic hydrogenation steps are critical when modifications to the aromatic system are required, and the choice of catalyst and solvent strongly influences selectivity and yield.

Alternative catalytic methods offer potential for direct synthesis but currently face limitations in substrate versatility and scalability.

The reaction conditions such as temperature, solvent choice, and stoichiometry must be carefully optimized to maximize yield and purity of the target compound.

Q & A

Advanced Research Question

Solvent Effects : Re-record NMR in deuterated DMSO to mimic computational solvent models (e.g., IEFPCM).

Dynamic Effects : Account for conformational flexibility via NOESY/ROESY to identify dominant rotamers.

Data Cross-Validation : Compare with NIST Chemistry WebBook entries for analogous benzenesulfonamides (e.g., N-cyclohexyl derivatives) .

How can the compound’s stability under physiological conditions be evaluated for drug development?

Advanced Research Question

Perform accelerated stability studies :

- pH Stability : Incubate in PBS (pH 7.4) and simulated gastric fluid (pH 1.2) at 37°C for 24–72 hours; monitor degradation via LC-MS.

- Light/Oxidation Stress : Expose to UV light (320–400 nm) and 3% H₂O₂; quantify sulfoxide byproducts.

- Metabolic Stability : Use liver microsomes (human/rat) to assess CYP450-mediated metabolism .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.